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Compound of Interest

Compound Name: 6-Iodonicotinic acid

Cat. No.: B176809 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

6-Iodonicotinic acid and its derivatives are pivotal intermediates in the synthesis of a wide

array of complex organic molecules, particularly in the realm of pharmaceutical development.

The presence of an iodine atom on the pyridine ring offers a reactive handle for various cross-

coupling reactions, enabling the facile introduction of diverse functionalities. This strategic

positioning allows for the construction of novel molecular scaffolds with significant potential for

biological activity. This technical guide provides a comprehensive overview of the synthesis,

physicochemical properties, and key applications of 6-iodonicotinic acid as a chemical

intermediate, with a focus on detailed experimental protocols and its role in modern drug

discovery.

Physicochemical and Spectral Data
A thorough understanding of the physical and chemical characteristics of 6-iodonicotinic acid
is fundamental for its effective use in synthesis. The following tables summarize its key

properties.

Table 1: Physicochemical Properties of 6-Iodonicotinic Acid
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Property Value

CAS Number 13054-02-9[1]

Molecular Formula C₆H₄INO₂[1]

Molecular Weight 248.929 g/mol

Appearance White to off-white solid

Melting Point 215-218 °C

Solubility Soluble in hot water, alcohols, and DMSO.

Table 2: Spectral Data of 6-Iodonicotinic Acid

Technique Data

¹H NMR (DMSO-d₆, 400 MHz)
δ 13.65 (s, 1H), 8.85 (d, J=2.0 Hz, 1H), 8.20

(dd, J=8.0, 2.0 Hz, 1H), 7.60 (d, J=8.0 Hz, 1H)

¹³C NMR (DMSO-d₆, 100 MHz) δ 165.5, 152.0, 145.5, 140.0, 128.0, 120.0

Synthesis of 6-Iodonicotinic Acid
The most common and efficient laboratory-scale synthesis of 6-iodonicotinic acid involves a

Sandmeyer-type reaction starting from the readily available 6-aminonicotinic acid. This two-

step process involves diazotization of the amino group followed by iodination.

Experimental Protocol: Synthesis via Diazotization and
Iodination
This protocol outlines the conversion of 6-aminonicotinic acid to 6-iodonicotinic acid.

Materials:

6-Aminonicotinic acid

Concentrated Sulfuric Acid (H₂SO₄)
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Sodium Nitrite (NaNO₂)

Potassium Iodide (KI)

Deionized Water

Ice

Sodium Thiosulfate (Na₂S₂O₃)

Diethyl Ether or Ethyl Acetate

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

Diazotization:

In a flask cooled in an ice-salt bath to 0-5 °C, dissolve 6-aminonicotinic acid (1.0 eq) in a

mixture of deionized water and concentrated sulfuric acid.

Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, ensuring the

temperature remains below 5 °C.

Stir the resulting mixture at 0-5 °C for 30-60 minutes to ensure complete formation of the

diazonium salt.

Iodination:

In a separate flask, dissolve potassium iodide (1.5 eq) in deionized water and cool to 0 °C.

Slowly add the cold diazonium salt solution to the potassium iodide solution with vigorous

stirring. Nitrogen gas evolution will be observed.

Allow the reaction mixture to warm to room temperature and stir for an additional 1-2

hours.

Work-up and Purification:
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to

remove any excess iodine.

Extract the aqueous layer with diethyl ether or ethyl acetate (3 x volumes).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and

filter.

Remove the solvent under reduced pressure to yield the crude 6-iodonicotinic acid.

The crude product can be further purified by recrystallization from hot water or an

alcohol/water mixture.

Expected Yield: 60-70%

Step 1: Diazotization

Step 2: Iodination Step 3: Work-up & Purification

6-Aminonicotinic Acid
Diazonium Salt Intermediate

+ B, C

H2SO4, H2O, 0-5 °C

NaNO2 (aq)

6-Iodonicotinic Acid
+ E

KI (aq), 0 °C

Quenching (Na2S2O3) Extraction Drying & Concentration Recrystallization Pure 6-Iodonicotinic Acid

Click to download full resolution via product page

Caption: Workflow for the synthesis of 6-Iodonicotinic acid.
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Role as a Chemical Intermediate in Cross-Coupling
Reactions
The carbon-iodine bond in 6-iodonicotinic acid is highly susceptible to a variety of palladium-

catalyzed cross-coupling reactions. This reactivity makes it an invaluable building block for the

synthesis of complex substituted pyridines, which are prevalent motifs in many drug

candidates. The following sections detail its application in three major classes of cross-coupling

reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination.

Palladium-Catalyzed Cross-Coupling Reactions

6-Iodonicotinic Acid
(or its ester)

Suzuki-Miyaura
(C-C bond formation)

Sonogashira
(C-C bond formation)

Buchwald-Hartwig
(C-N bond formation)

6-Aryl-nicotinic Acid Derivatives 6-Alkynyl-nicotinic Acid Derivatives 6-Amino-nicotinic Acid Derivatives

Click to download full resolution via product page

Caption: Central role of 6-Iodonicotinic acid in cross-coupling reactions.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an

organohalide and an organoboron compound. Using 6-iodonicotinic acid or its esters, a wide

range of aryl and heteroaryl groups can be introduced at the 6-position of the pyridine ring.

Materials:

Ethyl 6-iodonicotinate

Phenylboronic acid

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/product/b176809?utm_src=pdf-body
https://www.benchchem.com/product/b176809?utm_src=pdf-body-img
https://www.benchchem.com/product/b176809?utm_src=pdf-body
https://www.benchchem.com/product/b176809?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b176809?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Palladium(II) acetate (Pd(OAc)₂)

Triphenylphosphine (PPh₃) or other suitable phosphine ligand

Potassium Carbonate (K₂CO₃) or another suitable base

Toluene and Water (solvent system)

Ethyl Acetate

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

To a reaction flask, add ethyl 6-iodonicotinate (1.0 eq), phenylboronic acid (1.2 eq),

potassium carbonate (2.0 eq), palladium(II) acetate (0.02 eq), and triphenylphosphine (0.08

eq).

Add a degassed mixture of toluene and water (e.g., 4:1 v/v).

Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12

hours, monitoring the reaction progress by TLC or LC-MS.

Upon completion, cool the reaction to room temperature and dilute with water and ethyl

acetate.

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel.

Table 3: Representative Suzuki-Miyaura Coupling Reactions
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Arylboro
nic Acid

Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

Phenylboro

nic acid

Pd(OAc)₂ /

PPh₃
K₂CO₃

Toluene/H₂

O
90 6 85-95

4-

Methoxyph

enylboronic

acid

Pd(dppf)Cl

₂
Cs₂CO₃ Dioxane 100 8 80-90

3-

Thienylbor

onic acid

Pd(PPh₃)₄ Na₂CO₃ DME/H₂O 85 12 75-85

Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and

an aryl or vinyl halide. This reaction is instrumental in synthesizing alkynyl-substituted nicotinic

acid derivatives, which are important precursors for various heterocyclic compounds and have

applications in materials science.

Materials:

Methyl 6-iodonicotinate

Phenylacetylene

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

Copper(I) iodide (CuI)

Triethylamine (Et₃N)

Tetrahydrofuran (THF) or DMF

Ethyl Acetate

Saturated aqueous Ammonium Chloride (NH₄Cl)
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Procedure:

To a Schlenk flask under an inert atmosphere, add methyl 6-iodonicotinate (1.0 eq),

bis(triphenylphosphine)palladium(II) dichloride (0.03 eq), and copper(I) iodide (0.05 eq).

Add degassed THF (or DMF) and triethylamine.

Add phenylacetylene (1.2 eq) dropwise to the stirring mixture.

Stir the reaction at room temperature or gentle heating (40-60 °C) for 2-8 hours, monitoring

by TLC.

Upon completion, quench the reaction with saturated aqueous ammonium chloride.

Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over

anhydrous sodium sulfate, and concentrate.

Purify the residue by column chromatography.

Table 4: Representative Sonogashira Coupling Reactions

Alkyne
Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

Phenylacet

ylene

PdCl₂(PPh

₃)₂ / CuI
Et₃N THF 25 4 80-90

Trimethylsil

ylacetylene

Pd(PPh₃)₄

/ CuI
i-Pr₂NH Dioxane 60 6 75-85

1-Hexyne

Pd(OAc)₂ /

XPhos /

CuI

K₂CO₃ Acetonitrile 50 8 70-80

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by

coupling an amine with an aryl halide. This reaction provides a direct route to 6-amino-nicotinic

acid derivatives, which are key components in numerous biologically active molecules.
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Materials:

Ethyl 6-iodonicotinate

Morpholine

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

Xantphos or other suitable ligand

Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)

Toluene or Dioxane

Ethyl Acetate

Procedure:

In a glovebox or under an inert atmosphere, charge a reaction vessel with Pd₂(dba)₃ (0.01-

0.05 eq), the phosphine ligand (0.02-0.1 eq), and the base (1.4 eq).

Add ethyl 6-iodonicotinate (1.0 eq) and the degassed solvent (toluene or dioxane).

Add morpholine (1.2 eq) and seal the vessel.

Heat the reaction mixture to 80-110 °C for 12-24 hours.

After cooling to room temperature, filter the mixture through a pad of celite and wash with

ethyl acetate.

Concentrate the filtrate and purify the crude product by column chromatography.

Table 5: Representative Buchwald-Hartwig Amination Reactions
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Amine
Catalyst
System

Base Solvent Temp (°C) Time (h) Yield (%)

Aniline
Pd₂(dba)₃ /

BINAP
NaOtBu Toluene 100 18 70-85

Morpholine
Pd(OAc)₂ /

Xantphos
Cs₂CO₃ Dioxane 110 24 75-90

Benzylami

ne

Pd₂ (dba)₃

/ BrettPhos
K₃PO₄ t-BuOH 90 16 65-80

Conclusion
6-Iodonicotinic acid stands out as a highly valuable and versatile chemical intermediate in the

field of drug discovery and development. Its straightforward synthesis and the reactivity of the

carbon-iodine bond in a range of robust and high-yielding cross-coupling reactions provide

medicinal chemists with a powerful tool for the construction of diverse libraries of substituted

pyridine derivatives. The detailed protocols and data presented in this guide are intended to

facilitate the effective utilization of this important building block in the ongoing quest for novel

therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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